

Application Notes & Experimental Protocols for 2-Acetyl-4-cyanophenol

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Compound of Interest

Compound Name: 2-Acetyl-4-cyanophenol

Cat. No.: B1280045

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Executive Summary

2-Acetyl-4-cyanophenol (CAS No: 35794-84-4) is a multifunctional aromatic compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science.[1][2][3] Its unique trifunctional architecture, featuring a phenolic hydroxyl group, an acetyl moiety, and a cyano group, presents a versatile platform for the synthesis of a diverse array of complex molecules and novel chemical entities. This guide provides an in-depth exploration of the physicochemical properties, safety considerations, and core applications of **2-Acetyl-4-cyanophenol**. Furthermore, it details robust, step-by-step experimental protocols for its derivatization and characterization, designed for practical application by researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to empower users to adapt and optimize these methods for their specific research objectives.

Physicochemical & Structural Data

A thorough understanding of a compound's physical properties is fundamental to its effective use in experimental design. The key properties of **2-Acetyl-4-cyanophenol** are summarized below.

Property	Value	Source
CAS Number	35794-84-4	[1][3][4]
Molecular Formula	C ₉ H ₇ NO ₂	[1][3][4]
Molecular Weight	161.16 g/mol	[1][4]
IUPAC Name	3-acetyl-4-hydroxybenzointrile	
Synonyms	5-Cyano-2-hydroxyacetophenone, 3-Acetyl-4-hydroxy-benzointrile	[5]
Appearance	Off-white to beige or light brown powder/solid	[6][7]
Melting Point	~103 °C	
Boiling Point	~313.5 °C at 760 mmHg	
Purity	Typically ≥98%	[1][3]
Storage	Store at room temperature in a dry, well-ventilated place.	[1][3]

Core Applications & Synthetic Rationale

The synthetic versatility of **2-Acetyl-4-cyanophenol** arises from its three distinct functional groups, which can be addressed with high selectivity.

- The Phenolic Hydroxyl (-OH): This group is weakly acidic and serves as a prime site for nucleophilic reactions. It is readily alkylated or acylated to form ethers and esters, respectively. This functionality is crucial for attaching the molecule to other scaffolds or for modulating properties such as solubility and biological activity.
- The Acetyl Group (-COCH₃): The carbonyl carbon is electrophilic, and the adjacent methyl protons are weakly acidic. This allows for a wide range of classical carbonyl chemistry, including condensations (e.g., Knoevenagel, Claisen-Schmidt), reductions to form alcohols, and oxidations.

- The Cyano Group ($-C\equiv N$): The nitrile is a robust functional group that can participate in various transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used in cycloaddition reactions. This group is a common precursor for synthesizing heterocyclic compounds.[8]

This multifunctionality makes **2-Acetyl-4-cyanophenol** an excellent building block for creating libraries of compounds for high-throughput screening, particularly in the development of pharmaceuticals and agrochemicals where cyanophenol structures are prevalent.[9][10][11]

Safety, Handling, and Disposal

4.1 Hazard Identification Based on data for structurally related cyanophenols, **2-Acetyl-4-cyanophenol** should be handled as a hazardous substance.[7][12]

- Acute Toxicity: Harmful if swallowed.[7][12]
- Skin Irritation: Causes skin irritation.[7][12]
- Eye Irritation: Causes serious eye irritation.[7][12]
- Respiratory Irritation: May cause respiratory irritation.[7][12]

4.2 Recommended Handling Procedures

- Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear chemical safety goggles or a face shield.
 - Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).
 - Body Protection: Wear a laboratory coat.[13]
- Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[12]

4.3 First Aid Measures

- If Ingested: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[7][12]
- If Inhaled: Move person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[7]
- In Case of Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes. Seek medical attention.[7]
- In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[7][12]

4.4 Disposal Dispose of this material and its container at a licensed hazardous waste collection point. Follow all local and national regulations.

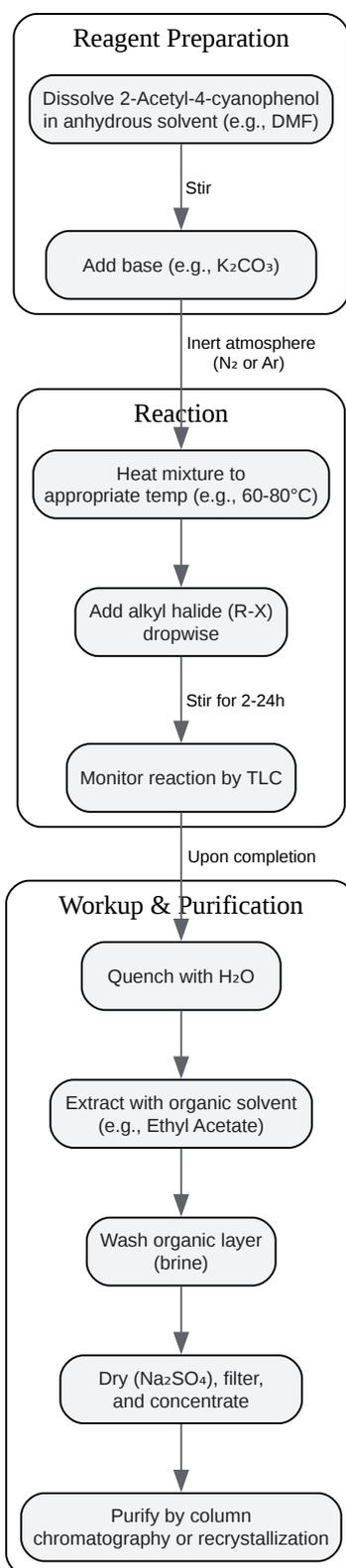
Experimental Protocols

The following protocols are designed as robust starting points for the synthetic manipulation of **2-Acetyl-4-cyanophenol**. Researchers should note that optimization of reaction times, temperatures, and stoichiometry may be necessary for specific substrates.

Protocol 1: O-Alkylation of the Phenolic Hydroxyl Group

This protocol describes a general procedure for the synthesis of an ether derivative, a common strategy for modifying phenolic compounds. The Williamson ether synthesis is employed, where the phenol is first deprotonated to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide.

Workflow Diagram: O-Alkylation



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Caption: Workflow for O-Alkylation of **2-Acetyl-4-cyanophenol**.

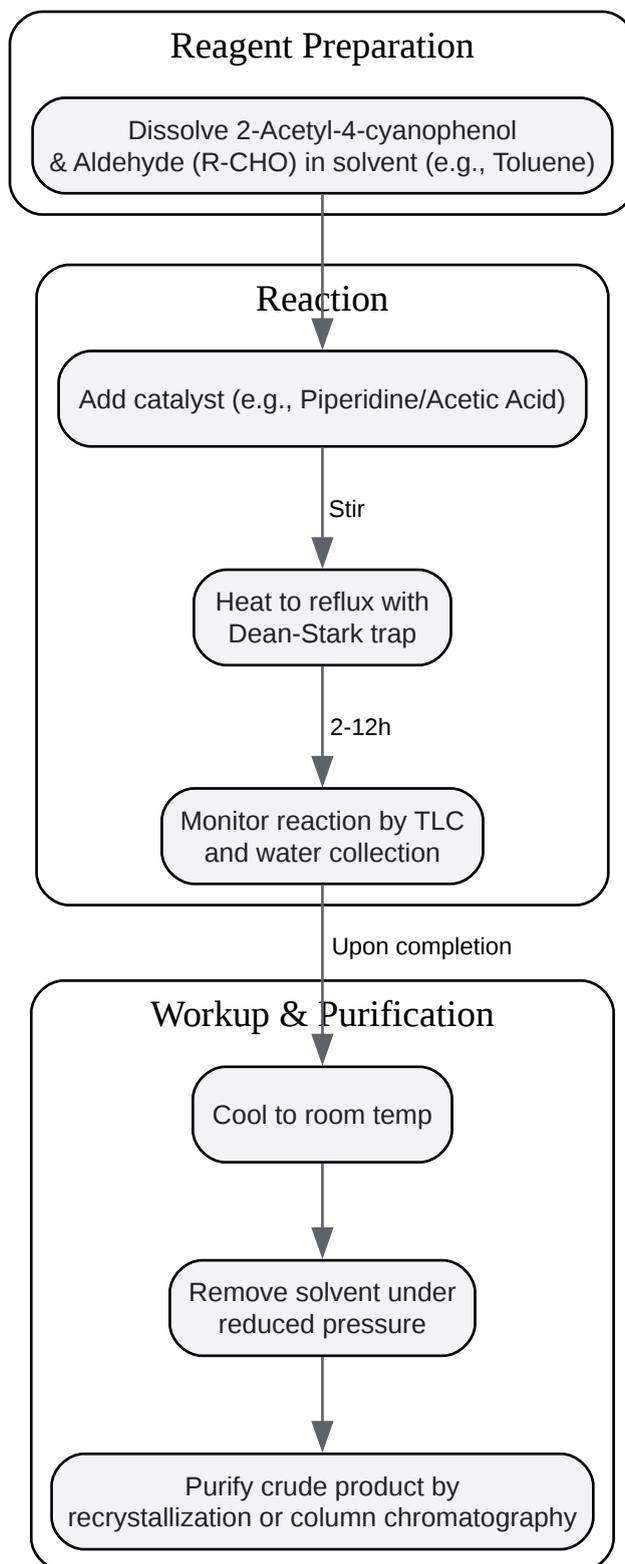
Step-by-Step Methodology:

- Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **2-Acetyl-4-cyanophenol** (1.0 eq).
- Solvent & Base: Add an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (approx. 0.1 M concentration). Add a suitable base, such as potassium carbonate (K_2CO_3 , 1.5-2.0 eq) or cesium carbonate (Cs_2CO_3 , 1.2 eq).
 - Rationale: Anhydrous conditions prevent unwanted side reactions with water. A polar aprotic solvent is used to dissolve the reactants and facilitate the SN_2 reaction without solvating the nucleophile excessively. K_2CO_3 is a mild, inexpensive base sufficient for deprotonating the phenol.
- Reaction Initiation: Flush the flask with an inert gas (N_2 or Argon). Add the alkylating agent (e.g., benzyl bromide, ethyl iodide) (1.1-1.2 eq) dropwise to the stirring suspension.
- Heating & Monitoring: Heat the reaction mixture to an appropriate temperature (typically 60-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-24 hours).
- Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization.
- Characterization: Confirm the structure of the purified product using analytical methods described in Protocol 3.

Protocol 2: Knoevenagel Condensation of the Acetyl Group

This protocol outlines the condensation of the acetyl group's α -protons with an aldehyde, a classic method for forming a new carbon-carbon double bond. This reaction is valuable for extending the carbon skeleton and creating conjugated systems.

Workflow Diagram: Knoevenagel Condensation



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Caption: Workflow for Knoevenagel Condensation.

Step-by-Step Methodology:

- Setup: To a round-bottom flask fitted with a Dean-Stark apparatus and reflux condenser, add **2-Acetyl-4-cyanophenol** (1.0 eq), an aldehyde (e.g., benzaldehyde) (1.0-1.1 eq), and a suitable solvent such as toluene or ethanol.
- Catalyst: Add a catalytic amount of a weak base, often with an acid co-catalyst (e.g., a few drops of piperidine and acetic acid).
 - Rationale: The basic catalyst (piperidine) deprotonates the α -carbon of the acetyl group to form an enolate, which acts as the nucleophile. The acidic catalyst (acetic acid) activates the aldehyde carbonyl group for nucleophilic attack. The Dean-Stark trap is essential for removing the water byproduct, which drives the reaction equilibrium towards the product.
- Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is formed and TLC analysis indicates the consumption of the starting material.
- Workup: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.
- Characterization: Confirm the structure of the α,β -unsaturated ketone product using the methods in Protocol 3.

Protocol 3: Standard Analytical Characterization

Validation of starting material purity and confirmation of product identity are paramount. The following are standard methods for the characterization of **2-Acetyl-4-cyanophenol** and its derivatives.[\[14\]](#)[\[15\]](#)

Step-by-Step Methodology:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Prep: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Analysis: Acquire ¹H NMR and ¹³C NMR spectra.
- Expected ¹H Signatures: Look for signals corresponding to aromatic protons (typically 7.0-8.5 ppm), the phenolic -OH (a broad singlet, variable ppm, exchanges with D₂O), and the acetyl -CH₃ (a sharp singlet around 2.5 ppm). For derivatives, look for new signals corresponding to the added functional groups.
- Expected ¹³C Signatures: Expect signals for the carbonyl carbon (~190-200 ppm), the nitrile carbon (~115-120 ppm), and aromatic carbons (~110-160 ppm).
- Infrared (IR) Spectroscopy:
 - Sample Prep: Analyze as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
 - Analysis: Acquire the IR spectrum (4000-400 cm⁻¹).
 - Expected Key Stretches:
 - O-H stretch (phenol): Broad peak around 3200-3400 cm⁻¹.[\[16\]](#)
 - C≡N stretch (nitrile): Sharp, strong peak around 2220-2240 cm⁻¹.[\[16\]](#)
 - C=O stretch (ketone): Strong, sharp peak around 1650-1680 cm⁻¹.
 - Aromatic C=C stretches: Multiple peaks in the 1450-1600 cm⁻¹ region.
- Mass Spectrometry (MS):
 - Sample Prep: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
 - Analysis: Use techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

- Expected Result: The mass spectrum should show a molecular ion peak ($[M]^+$ or $[M]^-$) or a protonated/deprotonated molecular ion peak ($[M+H]^+$ or $[M-H]^-$) corresponding to the calculated molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
- Purity Analysis (HPLC):
 - Sample Prep: Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable mobile phase component (e.g., acetonitrile/water).
 - Analysis: Use a High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and a UV detector. Develop a gradient or isocratic method to achieve good peak separation.
 - Expected Result: A pure sample should yield a single major peak. Purity can be calculated based on the area percentage of the main peak.

References

- Chemsrvc. (n.d.). 4-Hydroxybenzointrile | CAS#:767-00-0. Retrieved from [\[Link\]](#)
- Stellarsmart. (n.d.). **2-Acetyl-4-cyanophenol**, min 98%, 1 gram. Retrieved from [\[Link\]](#)
- Environmental Protection Agency. (n.d.). III Analytical Methods. Retrieved from [\[Link\]](#)
- Google Patents. (n.d.). CN103664698A - 2-cyanophenol preparing method.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Cyanophenol (CAS 767-00-0) in Pharmaceutical Synthesis. Retrieved from [\[Link\]](#)
- Patsnap Eureka. (n.d.). Method for preparing 2-cyanophenol. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). 4-Cyanophenol | C7H5NO | CID 13019. Retrieved from [\[Link\]](#)
- Google Patents. (n.d.). CN101781235B - Method for preparing 2-cyanophenol.
- European Patent Office. (n.d.). A process for producing nitrile compounds - Patent 0080700. Retrieved from [\[Link\]](#)

- Googleapis. (2006). US 2006/0149093 A1 - Process for separating a hydroxybenzotrile-type compound. Retrieved from [[Link](#)]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Organic Synthesis with 4-Acetylphenol: A Versatile Building Block. Retrieved from [[Link](#)]
- DataIntel. (n.d.). 4-Cyanophenol Unlocking Growth Opportunities: Analysis and Forecast 2025-2033. Retrieved from [[Link](#)]
- Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [[Link](#)]
- Six Chongqing Chemdad Co., Ltd. (n.d.). 4-Cyanophenol. Retrieved from [[Link](#)]

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Sources

1. chemscene.com [chemscene.com]
2. 2-ACETYL-4-CYANOPHENOL | 35794-84-4 [m.chemicalbook.com]
3. calpaclab.com [calpaclab.com]
4. labmix24.com [labmix24.com]
5. 2-Acetyl-4-cyanophenol - CAS:35794-84-4 - Sunway Pharm Ltd [3wpharm.com]
6. Page loading... [guidechem.com]
7. assets.thermofisher.cn [assets.thermofisher.cn]
8. nbinno.com [nbinno.com]
9. chemimpex.com [chemimpex.com]
10. Page loading... [guidechem.com]
11. archivemarketresearch.com [archivemarketresearch.com]
12. fishersci.com [fishersci.com]

- 13. Page loading... [guidechem.com]
- 14. env.go.jp [env.go.jp]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
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